An In-depth Technical Guide to the Chemical Synthesis and Purification of Pridinol Mesylate
An In-depth Technical Guide to the Chemical Synthesis and Purification of Pridinol Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Pridinol Mesylate, a centrally acting anticholinergic drug with skeletal muscle relaxant properties. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the manufacturing process, from starting materials to the final purified active pharmaceutical ingredient (API).
Chemical Synthesis of Pridinol
The synthesis of Pridinol, the precursor to Pridinol Mesylate, can be achieved through multiple synthetic pathways. Two prominent methods are detailed below, primarily sourced from patent literature. These routes differ in their starting materials and intermediate steps, each presenting distinct advantages in terms of efficiency and scalability.
Synthesis Route 1: From Methyl Acrylate and Piperidine
This synthetic approach involves a three-step process commencing with the reaction between methyl acrylate and piperidine.[1][2][3]
Step 1: Synthesis of 3-(1-piperidinyl) methyl propionate
Piperidine is added dropwise to methyl acrylate at room temperature. The exothermic reaction is then brought to reflux. The progress of the reaction is monitored by gas chromatography until the methyl acrylate is consumed. The resulting product, 3-(1-piperidinyl) methyl propionate, is then isolated by vacuum distillation.[1]
Step 2: Synthesis of Pridinol via Grignard Reaction
The 3-(1-piperidinyl) methyl propionate is dissolved in tetrahydrofuran (THF) and cooled. A Grignard reagent, phenylmagnesium bromide, is then added dropwise. The reaction mixture is refluxed for several hours. Following the reaction, the mixture is cooled and hydrolyzed with an acidic solution (e.g., HCl). The Pridinol is then extracted from the aqueous phase using an organic solvent like chloroform. The organic layers are combined, washed, and dried. The crude Pridinol is obtained after solvent removal by rotary evaporation.[1][4]
Step 3: Purification of Pridinol
The crude Pridinol is purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow needle-like crystals.[1][4]
Synthesis Route 2: From Chloroethanol and Piperidine
An alternative synthesis begins with the reaction of chloroethanol and piperidine.[1][5]
Step 1: Synthesis of 2-piperidyl ethanol
Chloroethanol is reacted with piperidine in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. The mixture is heated to allow the reaction to proceed. After completion, the inorganic salts are filtered off, and the solvent is evaporated to yield 2-piperidyl ethanol.[5]
Step 2: Halogenation of 2-piperidyl ethanol
The 2-piperidyl ethanol is then halogenated, for instance, by reacting with hydrobromic acid in the presence of sulfuric acid, to produce 2-piperidyl bromoethane.[5]
Step 3: Grignard Reagent Formation and Reaction with Benzophenone
The 2-piperidyl bromoethane is reacted with magnesium in an anhydrous solvent to form the corresponding Grignard reagent. This Grignard reagent is then reacted with benzophenone in an ice-water bath, followed by reflux.[5]
Step 4: Hydrolysis and Isolation of Pridinol
The reaction mixture is then hydrolyzed to yield Pridinol.[5]
Synthesis of Pridinol Mesylate
The final step in the production of the API is the formation of the mesylate salt.
Salification Reaction
Pridinol is dissolved in a suitable solvent, such as diethyl ether or dichloromethane, and the solution is cooled to a low temperature (e.g., -15°C).[1][3] A solution of methanesulfonic acid in the same solvent is then added dropwise. During the addition, Pridinol Mesylate precipitates as a white solid. The mixture is stirred for a period to ensure complete reaction.[1]
Purification of Pridinol Mesylate
The crude Pridinol Mesylate is purified by the following steps:
-
Filtration: The precipitated solid is collected by filtration.
-
Washing: The filter cake is washed with a suitable solvent, such as diethyl ether, to remove any remaining impurities.[1]
-
Drying: The purified Pridinol Mesylate is dried under vacuum at an elevated temperature (e.g., 70°C) to yield a white solid.[1]
Recrystallization from a solvent such as water may also be employed to obtain the monohydrated form of Pridinol Mesylate.[6][7]
Quantitative Data
The following tables summarize the quantitative data reported in the literature for the synthesis of Pridinol and Pridinol Mesylate.
| Step | Reactants | Molar Ratio | Solvent | Yield | Reference |
| Synthesis of Pridinol | |||||
| 3-(1-piperidinyl) methyl propionate Synthesis | Piperidine : Methyl Acrylate | 1:1 | - | 79-99.8% | [1][3] |
| Pridinol Synthesis (Grignard Reaction) | 3-(1-piperidinyl) propionate : Phenylmagnesium Bromide | 5:13 | Tetrahydrofuran | 83.77% | [1][4] |
| Pridinol Recrystallization | Crude Pridinol | - | Ethanol | 79.69% | [1][4] |
| Synthesis of Pridinol Mesylate | |||||
| Salification | Pridinol : Methanesulfonic Acid | 2:3 | Diethyl Ether | 86.08% | [1] |
| Salification | Pridinol : Methanesulfonic Acid | - | Dichloromethane | 81.53% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Pridinol from Methyl Acrylate
-
Preparation of 3-(1-piperidinyl) methyl propionate: In a reaction vessel, piperidine is added dropwise to methyl acrylate (1:1 molar ratio) at room temperature. The mixture is then heated to reflux. The reaction is monitored by gas chromatography. Upon completion, the product is isolated by vacuum distillation, collecting the fraction at 72-75°C/2mmHg.[1][3]
-
Preparation of Pridinol: 3-(1-piperidinyl) methyl propionate (0.50 mol) is dissolved in 300 mL of tetrahydrofuran in a three-necked flask and cooled to 0°C. Phenylmagnesium bromide solution is added dropwise. After the addition is complete, the temperature is raised to 66°C, and the mixture is refluxed with stirring for 3 hours. The reaction system is then cooled to 0°C, and 1 L of 4M HCl solution is added dropwise for hydrolysis. The aqueous phase is extracted with chloroform (3 x 400 mL). The combined organic phases are washed with 500 mL of saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvents are removed by rotary evaporation to yield a pale yellow solid of Pridinol.[1][4]
-
Recrystallization of Pridinol: The crude Pridinol is dissolved in 500 mL of ethanol and recrystallized to obtain pale yellow needle-like crystals.[1][4]
Protocol 2: Synthesis of Pridinol Mesylate
-
Salification: In a 1 L three-necked flask, add Pridinol (110.21 g, 0.37 mol) and 600 mL of diethyl ether. Cool the mixture to -15°C.[1]
-
Prepare a solution of methanesulfonic acid (53.35 g, 0.56 mol) in 200 mL of diethyl ether.[1]
-
Add the methanesulfonic acid solution dropwise to the Pridinol solution. A white solid will precipitate during the addition.[1]
-
After the addition is complete, continue stirring for 30 minutes.[1]
-
Filter the reaction mixture and wash the filter cake with diethyl ether (2 x 200 mL).[1]
-
Dry the solid under vacuum at 70°C to obtain white, solid Pridinol Mesylate.[1]
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
The purity of Pridinol Mesylate is typically assessed using reversed-phase HPLC. Several methods have been developed and validated for the determination of Pridinol Mesylate and its process-related impurities.[8][9][10][11][12]
| Parameter | Method 1[8] | Method 2[9][11] | Method 3[12] |
| Column | C18 | C18 | C18 |
| Mobile Phase | 50mM Potassium Phosphate Buffer (pH 6.4) : Methanol : 2-Propanol (20:69:11, v/v/v) | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 5.0) (1:2, v/v) | Methanol : 2-Propanol : 50mM Potassium Phosphate Solution (pH 6.0) (51:9:40, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection | UV at 245 nm | UV at 258 nm | UV at 220 nm |
| Linearity | r² > 0.99 (for impurities) | - | r = 0.9983 (for Pridinol) |
| Accuracy | Analyte recoveries in the range of 99.1-102.7% | - | - |
| Precision | RSD ≤ 1.5% (repeatability) | - | - |
| LOQ | < 0.01% (for impurities) | - | 0.4 µg/mL (for impurity ELI), 0.5 µg/mL (for impurity NOX) |
Visualizations
Synthesis Workflow of Pridinol Mesylate from Methyl Acrylate
Caption: Synthesis workflow of Pridinol Mesylate from Methyl Acrylate.
Synthesis Workflow of Pridinol Mesylate from Chloroethanol
Caption: Synthesis workflow of Pridinol Mesylate from Chloroethanol.
General Purification and Analysis Workflow
Caption: General purification and quality control workflow for Pridinol Mesylate.
References
- 1. CN104262290A - Preparation method of pridinol mesylate - Google Patents [patents.google.com]
- 2. Preparation method of pridinol mesylate | Semantic Scholar [semanticscholar.org]
- 3. CN104262290B - Preparation method of pridinol mesylate - Google Patents [patents.google.com]
- 4. pridinol synthesis - chemicalbook [chemicalbook.com]
- 5. CN103254154A - Novel method for preparing mesylate pridinol - Google Patents [patents.google.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Validated stability-indicating HPLC method for the determination of pridinol mesylate. Kinetics study of its degradation in acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
